3-(4-iso-Butoxyphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-iso-Butoxyphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of a phenyl ring substituted with an iso-butoxy group and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iso-Butoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The use of pinacol boronic esters, which are stable and easy to purify, is often preferred .
Chemical Reactions Analysis
Types of Reactions
3-(4-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-iso-Butoxyphenyl)-1-propene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an iso-butoxy group.
3-(4-Ethoxyphenyl)-1-propene: Contains an ethoxy group instead of an iso-butoxy group.
Uniqueness
3-(4-iso-Butoxyphenyl)-1-propene is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 |
InChI Key |
GCIAXGUOMWXULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.